amine dihydrochloride](/img/structure/B13453767.png)
[(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methyl](2-methoxyethyl)amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with chlorine atoms and a methoxyethylamine group. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride typically involves multiple steps, starting with the preparation of the benzodiazole core. The benzodiazole ring can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative. Chlorination of the benzodiazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
The methoxyethylamine group is introduced through a nucleophilic substitution reaction, where the chlorinated benzodiazole intermediate reacts with 2-methoxyethylamine. The final step involves the formation of the dihydrochloride salt by treating the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of various substituted benzodiazole derivatives.
科学研究应用
(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, leading to a decrease in enzymatic activity and subsequent biological effects.
相似化合物的比较
(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride can be compared with other benzodiazole derivatives, such as:
[(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methyl]amine: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine: Similar structure but with an ethoxyethyl group instead of methoxyethyl, potentially altering its chemical and biological properties.
The uniqueness of (5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride lies in its specific substitution pattern and the presence of the methoxyethyl group, which can influence its reactivity, solubility, and interaction with biological targets.
属性
分子式 |
C11H15Cl4N3O |
|---|---|
分子量 |
347.1 g/mol |
IUPAC 名称 |
N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-2-methoxyethanamine;dihydrochloride |
InChI |
InChI=1S/C11H13Cl2N3O.2ClH/c1-17-3-2-14-6-11-15-9-4-7(12)8(13)5-10(9)16-11;;/h4-5,14H,2-3,6H2,1H3,(H,15,16);2*1H |
InChI 键 |
PAWPKPUQPPZXOV-UHFFFAOYSA-N |
规范 SMILES |
COCCNCC1=NC2=CC(=C(C=C2N1)Cl)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B13453692.png)
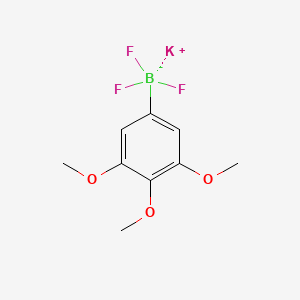

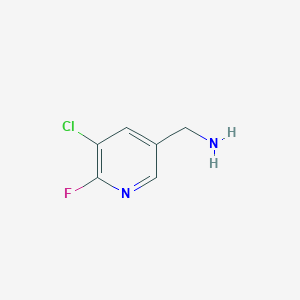
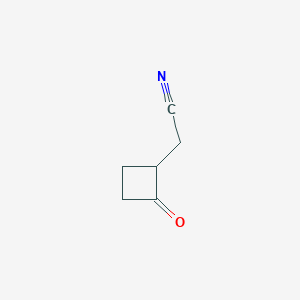
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
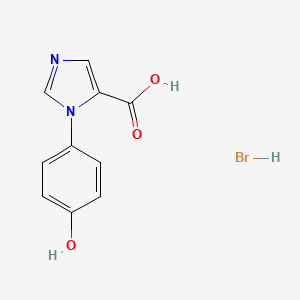
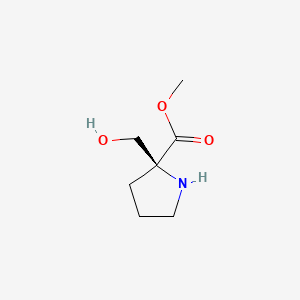
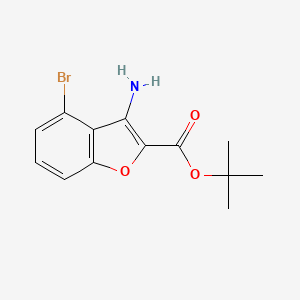
amine dihydrochloride](/img/structure/B13453770.png)
![Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)
![2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B13453787.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
